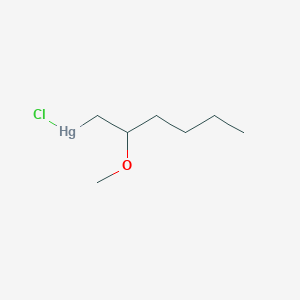

Chloro(2-methoxyhexyl)mercury

Description

Significance of Organomercury Compounds in Contemporary Chemical Research

Organomercury compounds have been instrumental in the development of various synthetic methodologies. slideshare.net Despite concerns about their toxicity, their unique chemical properties continue to be explored in modern research. wikipedia.orglibretexts.org They serve as versatile intermediates in transmetallation reactions to produce other organometallic compounds. libretexts.org Furthermore, their stability in air and moisture, a distinguishing feature compared to many other organometallic reagents, has historically made them attractive for chemical synthesis. slideshare.net Research has also delved into their catalytic applications and their role in the development of analytical methods. slideshare.netslideshare.net

Contextualization of Chloro(2-methoxyhexyl)mercury within the Class of Organomercury(II) Halides

This compound belongs to the class of organomercury(II) halides, which have the general formula R-Hg-X, where R is an organic substituent and X is a halogen. In this specific case, the organic group is a 2-methoxyhexyl chain and the halogen is chlorine. Organomercury(II) halides are characterized by a linear C-Hg-X geometry. wikipedia.org These compounds are important as they are often the primary products of mercuration reactions and serve as precursors for other organomercury compounds. pw.edu.pl The presence of the electronegative halogen influences the reactivity of the carbon-mercury bond.

A related compound, 2-Methoxyethylmercury chloride, is synthesized by the reaction of ethylene (B1197577) with mercuric acetate (B1210297) in methanol (B129727), followed by treatment with a chloride source like sodium chloride. pw.edu.pl This suggests a potential synthetic route for this compound could involve the oxymercuration of 1-hexene (B165129) with a mercury(II) salt in methanol, followed by the introduction of a chloride anion.

Overview of Advanced Research Themes Pertaining to Organomercurials

Contemporary research on organomercurials encompasses a range of advanced topics. One significant area is their application in organic synthesis, particularly in reactions where their stability and specific reactivity are advantageous. slideshare.net This includes their use in carbon-carbon bond-forming reactions and functional group transformations. wikipedia.org

Another research focus is the structural and bonding characteristics of organomercury compounds. researchgate.net Understanding the nature of the mercury-carbon bond and intermolecular interactions is crucial for predicting their reactivity and designing new applications. researchgate.net Furthermore, the environmental transformations of organomercurials, such as methylation and demethylation processes, are a major field of study due to their environmental implications. researchgate.netfacetsjournal.com

Chemical Profile of this compound

While specific experimental data for this compound is sparse in the readily available literature, its properties can be inferred from closely related compounds and general principles of organomercury chemistry.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C7H15ClHgO | Based on the structure: a hexyl chain with a methoxy (B1213986) group at position 2, bonded to a mercury atom which is also bonded to a chlorine atom. |

| Molecular Weight | ~363.24 g/mol | Calculated from the atomic weights of its constituent elements. This is comparable to similar compounds like chloro-[(1S,2S)-2-methoxycyclohexyl]mercury (349.22 g/mol ). nih.gov |

| Physical State | Likely a solid at room temperature. | Organomercury halides are generally solids. wikipedia.org |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents. | The organic chain would impart some nonpolar character, while the Hg-Cl bond has some ionic character. Organomercury compounds are generally insoluble in water. wikipedia.org |

Research Findings on Related Compounds

Research on structurally similar compounds provides insights into the potential chemistry of this compound. For instance, the synthesis of 2-methoxyethylmercury chloride involves the reaction of an alkene (ethylene) with a mercury(II) salt in an alcohol (methanol). pw.edu.pl This oxymercuration reaction is a common method for the preparation of alkoxyalkylmercury compounds.

Studies on other organomercury halides have detailed their reactivity. They can undergo substitution reactions where the halide is replaced by another nucleophile. acs.org They are also key precursors in transmetallation reactions with other metals. libretexts.org

Interactive Data Table: Comparison with Related Organomercury(II) Halides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding | Reference |

| 2-Methoxyethylmercury chloride | C3H7ClHgO | 295.13 | Used as a fungicide and its synthesis involves oxymercuration of ethylene. | pw.edu.plnih.gov |

| Chloro-[(1S,2S)-2-methoxycyclohexyl]mercury | C7H13ClHgO | 349.22 | Its stereochemistry has been defined, indicating the importance of stereocontrol in oxymercuration reactions. | nih.gov |

| Mercury, (1-butyl-2-methoxyhexyl)chloro- | C11H23ClHgO | Not available | Listed in chemical databases, indicating its existence and potential for study. | habitablefuture.orgonpointehsfirstresponders.com |

Structure

2D Structure

Properties

CAS No. |

62594-75-6 |

|---|---|

Molecular Formula |

C7H15ClHgO |

Molecular Weight |

351.24 g/mol |

IUPAC Name |

chloro(2-methoxyhexyl)mercury |

InChI |

InChI=1S/C7H15O.ClH.Hg/c1-4-5-6-7(2)8-3;;/h7H,2,4-6H2,1,3H3;1H;/q;;+1/p-1 |

InChI Key |

XIAXHIQRXGDWAC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(C[Hg]Cl)OC |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of Chloro 2 Methoxyhexyl Mercury and Analogues

Carbon-Mercury Bond Reactivity and Cleavage Mechanisms

The carbon-mercury (C-Hg) bond, while relatively stable compared to other organometallic bonds, is the focal point of the reactivity of Chloro(2-methoxyhexyl)mercury. Its cleavage can be induced by various reagents, leading to the formation of new carbon-hydrogen, carbon-metal, or carbon-carbon bonds.

Reductive Demercuration Processes (e.g., Sodium Borohydride (B1222165) Cleavage)

Reductive demercuration is a common method for replacing the mercury moiety with a hydrogen atom. Sodium borohydride (NaBH₄) is a frequently employed reagent for this transformation. The mechanism of this reaction is generally believed to proceed through a free-radical pathway rather than a direct nucleophilic attack on the carbon atom. harvard.edu

The initial step involves the reaction of the organomercurial with sodium borohydride to form an unstable organomercury hydride (R-Hg-H). This intermediate then undergoes homolytic cleavage of the weak C-Hg bond to generate an alkyl radical (R•) and a mercury hydride radical (•HgH). harvard.edu The resulting alkyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the final demercurated product. In the context of this compound, this process would yield 2-methoxyhexane.

Studies on analogous 2-alkoxyalkylmercuric halides have shown that the stereochemistry of the starting material is not always retained in the product, which supports the intermediacy of a planar or rapidly inverting alkyl radical. rsc.org The presence of oxygen during the reaction can lead to the formation of alcohols, providing further evidence for the existence of free-radical intermediates that can be trapped. harvard.edu

Table 1: Products of Reductive Demercuration of an Analogous Alkylmercuric Bromide in the Presence of Oxygen harvard.edu

| Reactant | Product | Yield (%) |

| Neophylmercuric bromide | Neophyl alcohol | Variable |

| Neophylmercuric bromide | Benzyldimethylcarbinol | Variable |

| Neophylmercuric bromide | tert-Butylbenzene | Variable |

Yields are dependent on the rate of addition of the organomercurial to the sodium borohydride solution.

Transmetalation Reactions with Other Metals

Transmetalation involves the transfer of the organic group from mercury to another metal. This is a valuable synthetic tool for creating a range of organometallic reagents with different reactivities. Organomercury compounds like this compound can undergo transmetalation with more electropositive metals such as lithium and magnesium.

Reaction with metallic lithium results in the formation of an organolithium reagent. This process involves a metal-halogen exchange, where the more electropositive lithium replaces the mercury. Similarly, reaction with magnesium in an ethereal solvent would be expected to produce the corresponding Grignard reagent, (2-methoxyhexyl)magnesium chloride. These newly formed organolithium and Grignard reagents are powerful nucleophiles and strong bases, making them versatile intermediates in organic synthesis.

The general mechanism for transmetalation with lithium involves the transfer of electrons from the lithium metal to the organomercurial, leading to the cleavage of the C-Hg bond and the formation of a new C-Li bond.

Electrophilic and Nucleophilic Substitution Reactions

The carbon-mercury bond in this compound can also be cleaved through reactions with electrophiles and in the context of transition metal-catalyzed cross-coupling reactions, which involve nucleophilic species.

Halogenation and Halodecomposition Pathways

The carbon-mercury bond can be cleaved by halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂). This reaction, often referred to as halodecomposition or halogenolysis, results in the formation of an organic halide. For this compound, treatment with a halogen would be expected to yield the corresponding 1-chloro-2-methoxyhexane or other halogenated hexanes, depending on the halogen used.

The mechanism of this reaction is thought to proceed through an electrophilic attack by the halogen on the carbon atom of the C-Hg bond. A four-centered transition state has been proposed, leading to the formation of the alkyl halide and the mercury(II) halide. The reactivity of the halogens in this process generally follows the order I₂ > Br₂ > Cl₂.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Carbon-Carbon Bond Formation)

Organomercurials can serve as coupling partners in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While less common than organoboron or organotin reagents, they can participate in reactions analogous to the Suzuki-Miyaura or Heck reactions.

In a Suzuki-Miyaura-type coupling, this compound could theoretically react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C(sp³)-C(sp²) bond. The catalytic cycle would involve the transmetalation of the 2-methoxyhexyl group from mercury to the palladium center, followed by reductive elimination to form the cross-coupled product.

Similarly, in a Heck-type reaction, the 2-methoxyhexyl group could be transferred to an alkene under palladium catalysis. The reaction of organomercurials with alkenes in the presence of a palladium catalyst was one of the foundational discoveries leading to the development of the Heck reaction. wikipedia.org The mechanism involves the formation of an organopalladium intermediate which then adds across the double bond of the alkene, followed by β-hydride elimination to give the substituted alkene product.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling of Alkyl Halides (as Analogues)

| Alkyl Halide | Coupling Partner | Catalyst/Ligand | Product Type |

| Primary Alkyl Bromide | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | Alkyl-Aryl |

| Secondary Alkyl Bromide | Styrene | Pd / dppf | Alkyl-Styrene |

| Alkyl Chloride | Grignard Reagent | Pd(OAc)₂ / PCy₃ | Alkyl-Aryl/Alkyl |

Carbonylation Reactions of Organomercury(II) Reagents

Palladium-catalyzed carbonylation reactions offer a direct route to carbonyl-containing compounds such as esters, amides, and carboxylic acids. Organomercurials like this compound can be utilized in these transformations.

The reaction typically involves treating the organomercurial with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as an alcohol or an amine. For instance, the carbonylation of this compound in the presence of an alcohol (R'OH) would be expected to yield the corresponding ester, methyl 3-methoxyheptanoate.

The mechanism is believed to involve the formation of an acyl-palladium intermediate via the migratory insertion of carbon monoxide into a palladium-alkyl bond. This intermediate then undergoes nucleophilic attack by the alcohol to afford the ester product and regenerate the palladium catalyst. Recent studies on the carbonylation of alkyl halides suggest that these reactions can also proceed through radical intermediates.

Stereochemical Evolution and Retention in Transformation Reactions

The stereochemistry of this compound is initially established during its synthesis, typically via the oxymercuration of an alkene. This reaction is well-known to proceed with a high degree of stereoselectivity. Subsequent transformation reactions of the C-Hg bond can either lead to a loss of this stereochemical information or proceed with retention of configuration, depending on the reaction mechanism.

The formation of 2-methoxyhexylmercuric chloride from the corresponding alkene proceeds through a mercurinium ion intermediate. The nucleophile, in this case methanol (B129727), attacks the more substituted carbon of the bridged intermediate from the side opposite to the mercury atom. This results in a defined anti-addition of the methoxy (B1213986) and chloro-mercury groups across the former double bond.

| Reactants | Intermediate | Stereochemical Outcome of Formation |

| Alkene + Hg(OAc)₂ + CH₃OH/NaCl | Cyclic Mercurinium Ion | Anti-addition of -OCH₃ and -HgCl |

Once formed, the stereochemical fate of the carbon-mercury bond in this compound is of significant interest. While reductive demercuration using reagents like sodium borohydride is known to proceed through a radical mechanism, leading to a loss of stereochemistry, other transformations, particularly electrophilic cleavage, can occur with retention of configuration.

Electrophilic cleavage of the C-Hg bond is a key transformation that can replace the mercury moiety with a variety of electrophiles (E+). This type of reaction is generally believed to proceed through a closed or "SE2-cyclic" transition state, which leads to the retention of the stereochemical configuration at the carbon atom.

| Reaction Type | Proposed Mechanism | Stereochemical Outcome |

| Electrophilic Cleavage (e.g., with halogens) | SE2 (cyclic/closed transition state) | Retention of Configuration |

| Reductive Demercuration (e.g., with NaBH₄) | Radical Chain | Racemization/Loss of Stereochemistry |

In a typical electrophilic cleavage reaction, the electrophile coordinates to the mercury atom while simultaneously interacting with the carbon atom of the C-Hg bond. This concerted mechanism results in the departure of the mercury salt and the substitution of the mercury with the electrophile on the same face of the carbon atom, thus preserving the original stereochemistry.

Radical Exchange Reactions Involving Organomercury Species

Organomercury compounds like this compound can participate in radical reactions, including radical exchange. These reactions typically involve the homolytic cleavage of the relatively weak carbon-mercury bond to generate an alkyl radical. A key mechanism for radical exchange at a metal center is the Bimolecular Homolytic Substitution (SH2) reaction. princeton.edunih.gov

The SH2 reaction involves the attack of a radical on the metal center of the organometallic compound, leading to the displacement of another radical. libretexts.org This process allows for the exchange of the organic moiety attached to the mercury atom.

Initiation: The reaction is initiated by the formation of a radical species. This can be achieved through the homolysis of a radical initiator or, in some cases, the organomercury compound itself under thermal or photochemical conditions.

Propagation: The propagation phase consists of a chain reaction involving the SH2 step.

A generalized mechanism for a radical exchange reaction involving an organomercury species (R-Hg-X) and an incoming radical (Y•) is presented below:

| Step | Reaction | Description |

| Propagation 1 | Y• + R-Hg-X → Y-Hg-X + R• | The attacking radical (Y•) displaces the alkyl radical (R•) from the mercury center via an SH2 mechanism. |

| Propagation 2 | R• + Y-Z → R-Z + Y• | The displaced alkyl radical (R•) reacts with a source of Y to regenerate the attacking radical (Y•), continuing the chain. |

In the context of this compound, the 2-methoxyhexyl radical would be the displaced radical (R•). The attacking radical (Y•) could be generated from a variety of sources. The efficiency and outcome of such radical exchange reactions are dependent on the relative stabilities of the radicals involved and the bond strengths of the organomercury compounds. While the SH2 mechanism is well-established in other areas of organometallic chemistry, its specific application to complex organomercury compounds like this compound continues to be an area of mechanistic investigation. princeton.edunih.govresearchgate.net

Advanced Analytical Characterization Techniques for Chloro 2 Methoxyhexyl Mercury

Chromatographic Separation Methods for Purity and Speciation

Chromatography is a cornerstone of organomercury analysis, providing the means to separate individual mercury compounds from complex mixtures. This separation is essential for accurate quantification and for distinguishing between different species which may have vastly different toxicities.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable organomercury compounds. nih.gov For compounds like Chloro(2-methoxyhexyl)mercury, which may require derivatization to enhance volatility, GC offers high-resolution separation. The true analytical power of GC is realized when it is coupled with element-specific or mass-selective detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This combination provides definitive identification of analytes based on their mass spectra. The fragmentation patterns of organomercury compounds in the mass spectrometer offer structural information, confirming the identity of the separated species. usu.edu GC-MS has been successfully used to separate and identify mercury halides. usu.edu

Gas Chromatography-Atomic Fluorescence Spectrometry (GC-AFS): AFS is an extremely sensitive detection method for mercury. After separation on the GC column, the effluent is passed through a pyrolysis unit to convert the organomercury compounds to elemental mercury (Hg⁰). This elemental mercury is then detected by its fluorescence, providing excellent sensitivity and selectivity for mercury-containing compounds. psanalytical.com

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This hyphenated technique offers exceptional sensitivity and isotopic analysis capabilities. thermofisher.com As the separated compounds elute from the GC, they are introduced into the high-temperature argon plasma of the ICP, which atomizes and ionizes them. The MS then detects the mercury isotopes, allowing for ultra-trace quantification and minimizing interferences. thermofisher.com GC-ICP-MS is an appealing alternative to liquid chromatography-based methods as it can provide improved separation and lower detection limits for organometallic species. thermofisher.com

| Technique | Principle | Typical Detection Limit (for Organo-Hg) | Advantages |

| GC-MS | Separation by GC, identification by mass fragmentation pattern. | ng range | Provides structural information for definitive identification. usu.edu |

| GC-AFS | Separation by GC, pyrolysis to Hg⁰, detection by atomic fluorescence. | pg range | Extremely sensitive and specific for mercury. psanalytical.com |

| GC-ICP-MS | Separation by GC, atomization/ionization in plasma, detection by MS. | sub-pg to pg range | Very high sensitivity, isotope analysis possible, fewer interferences. thermofisher.com |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the speciation of non-volatile or thermally labile organomercury compounds. researchgate.net It separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase.

For organomercury compounds, reversed-phase HPLC is the most common approach. researchgate.net A critical aspect of HPLC for mercury speciation is the composition of the mobile phase. To prevent the adsorption of mercury species onto the column and to achieve good separation, complexing agents, often thiol-containing compounds like L-cysteine or 2-mercaptoethanol, are added to the mobile phase. researchgate.netfrontiersin.org These agents form stable complexes with the organomercury cations.

Like GC, HPLC is coupled with sensitive detectors for effective analysis:

HPLC-ICP-MS: This is one of the most powerful combinations for elemental speciation. It couples the excellent separation capabilities of HPLC for various mercury species with the high sensitivity and specificity of ICP-MS. nih.gov

HPLC-AFS: After separation by HPLC, the eluent is directed to an oxidation unit (e.g., UV irradiation) to break down the organomercury complexes into inorganic mercury (Hg²⁺). This is then reduced to elemental mercury (Hg⁰) and detected by AFS, providing a reliable and cost-effective method for mercury speciation. psanalytical.com

| Parameter | Typical Conditions for Organomercury Speciation |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) epa.gov |

| Mobile Phase | Methanol (B129727)/water mixture containing a complexing agent (e.g., 0.01% 2-mercaptoethanol) and a buffer (e.g., ammonium (B1175870) acetate). frontiersin.orgepa.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | ICP-MS or AFS (with post-column oxidation and reduction). psanalytical.comnih.gov |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. This technique has been successfully used to determine the molecular structures of various organomercury compounds, often revealing a linear two-coordinate geometry around the mercury atom. scispace.com For this compound, XRD would confirm the covalent bonds between mercury and the carbon of the hexyl chain and the chlorine atom, as well as determine the conformation of the methoxyhexyl group in the solid state.

Methodologies for Sample Preparation and Derivatization in Complex Matrices

The analysis of this compound in real-world samples, such as environmental (soil, water) or biological tissues, is complicated by the complexity of the sample matrix. Therefore, a robust sample preparation step is crucial to isolate the analyte, remove interfering substances, and convert it into a form suitable for analysis. nih.gov

Extraction: The first step is typically the extraction of organomercury compounds from the sample matrix. Common methods include:

Acid Leaching: Using acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) to break the bonds between the organomercury cation and the matrix components (e.g., proteins). kobe-u.ac.jp

Solvent Extraction: Using an organic solvent like toluene (B28343) or benzene (B151609) to extract the organomercuric halides from the acidic aqueous phase. kobe-u.ac.jp

Alkaline Digestion: Using alkaline solutions (e.g., KOH in methanol) to digest fatty matrices, particularly in biological samples.

Derivatization: For GC analysis, organomercuric halides like this compound often need to be derivatized to more volatile and stable forms.

Ethylation: A common method involves reacting the organomercury cation with a derivatizing agent like sodium tetraethylborate to form a volatile ethylated analogue (e.g., (2-methoxyhexyl)ethylmercury), which is more amenable to GC analysis.

Halide Exchange: In some methods, the chloride can be exchanged for other halides, such as bromide, to improve chromatographic properties or detector response. oaepublish.com

The choice of sample preparation and derivatization strategy depends heavily on the sample matrix, the concentration of the analyte, and the analytical technique to be used.

| Step | Method | Description | Application |

| Extraction | Acid Leaching | Uses strong acid (e.g., HCl, HBr) to release organomercury from the sample matrix. kobe-u.ac.jp | Sediments, biological tissues. |

| Solvent Extraction | Extracts the organomercury halide into an immiscible organic solvent (e.g., toluene). kobe-u.ac.jp | Clean-up step after acid leaching. | |

| Derivatization | Ethylation (for GC) | Converts the organomercury cation to a more volatile ethylated species using agents like sodium tetraethylborate. flettresearch.ca | Purity analysis and quantification by GC. |

| Complexation (for HPLC) | Uses thiol-containing reagents in the mobile phase to form stable complexes for chromatographic separation. frontiersin.org | Speciation analysis by HPLC. |

Computational and Theoretical Chemistry Studies on Chloro 2 Methoxyhexyl Mercury

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic properties, and the nature of chemical bonds with high accuracy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organometallic compounds due to its favorable balance of accuracy and computational cost. nih.govmdpi.com For Chloro(2-methoxyhexyl)mercury, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the most stable three-dimensional structure (geometry optimization). nih.govresearchgate.net The calculations would predict a nearly linear arrangement for the C-Hg-Cl bond, a characteristic feature of di-coordinated mercury(II) compounds. researchgate.net The flexible 2-methoxyhexyl chain would adopt a low-energy conformation, which could be influenced by subtle intramolecular interactions.

Beyond geometry, DFT is used to probe the electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is expected to have significant contributions from the C-Hg bond and the chlorine lone pairs, while the LUMO would likely be centered on the antibonding σ* orbital of the C-Hg bond.

Table 1: Predicted Geometrical Parameters and Frontier Orbital Energies for this compound from a Representative DFT Calculation

| Parameter | Predicted Value |

|---|---|

| Bond Lengths | |

| Hg-C | ~2.08 Å |

| Hg-Cl | ~2.35 Å |

| C-O (methoxy) | ~1.43 Å |

| Bond Angles | |

| ∠ C-Hg-Cl | ~178.5° |

| ∠ Hg-C-C | ~110.2° |

| Frontier Orbitals | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

Note: The values in this table are illustrative and represent typical results expected from DFT calculations on similar organomercury halides.

Mercury, being a heavy element (Z=80), has inner electrons that travel at speeds approaching the speed of light. This necessitates the inclusion of relativistic effects in calculations to achieve chemical accuracy. uni-rostock.de Relativistic effects cause a significant contraction and stabilization of mercury's 6s orbital, which strengthens its participation in bonding. uni-rostock.de

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide highly accurate results but are computationally demanding. utwente.nl To manage the complexity of including both electron correlation and relativistic effects, computational chemists often employ relativistic pseudopotentials, also known as effective core potentials (ECPs). pku.edu.cn In this approach, the core electrons of the mercury atom are replaced by a potential, while only the valence electrons (like the 5d and 6s) are treated explicitly. This significantly reduces the computational effort while retaining accuracy by incorporating scalar relativistic effects into the potential itself. utwente.nlpku.edu.cn These methods are crucial for accurately predicting bond energies and reaction pathways involving the cleavage of the carbon-mercury bond. aps.org

Molecular Dynamics and Simulation Approaches

While quantum chemical calculations typically focus on static, single-molecule systems, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. rsc.org An MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulation box (potentially with a solvent) and calculating the forces between atoms using a force field. Newton's equations of motion are then solved iteratively to track the positions and velocities of all atoms.

Such simulations could be used to:

Explore Conformational Space: The 2-methoxyhexyl group is flexible and can adopt numerous conformations. MD can explore the conformational landscape and determine the relative populations of different conformers at a given temperature.

Study Solvation: By simulating the compound in a solvent like water or an organic solvent, one can study the structure of the solvation shell and calculate thermodynamic properties like the free energy of solvation.

Analyze Aggregation: MD simulations can model how multiple this compound molecules interact with each other, providing insight into the initial stages of aggregation and nucleation that precede crystallization. rsc.org

Theoretical Investigations of Intramolecular and Intermolecular Interactions

The reactivity and physical properties of this compound are governed by the various interactions within the molecule and between adjacent molecules.

The carbon-mercury bond is central to the chemistry of organomercurials. wikipedia.org Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds that align with classical Lewis structures. wikipedia.orgwisc.edu

An NBO analysis of this compound would provide a detailed description of the C-Hg σ-bond. It would quantify the hybridization of the carbon and mercury atomic orbitals that form the bond and calculate its polarization. Due to the difference in electronegativity, the C-Hg bond is expected to be significantly polarized towards the carbon atom. Furthermore, NBO analysis can reveal delocalization effects through "donor-acceptor" interactions. For instance, it can quantify the interaction between a filled lone pair orbital on the adjacent chlorine atom (donor) and the empty antibonding σ*(C-Hg) orbital (acceptor), which represents a hyperconjugative weakening of the C-Hg bond. wisc.edu

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis of the C-Hg Bond

| NBO Parameter | Description | Expected Finding |

|---|---|---|

| Bond Type | σ(C-Hg) | 2-center bond |

| Natural Charge on Hg | Charge from NBO partitioning | +1.2 to +1.5 e |

| Natural Charge on C | Charge from NBO partitioning | -0.6 to -0.8 e |

| Hybridization on Hg | Contribution of s and p orbitals | ~sp0.9 (significant s-character) |

| Polarization | % contribution to the bond orbital | ~65% C, ~35% Hg |

| Donor-Acceptor Interaction | E(2) for LP(Cl) -> σ*(C-Hg) | Indicates hyperconjugative interaction |

Note: The values in this table are representative examples based on NBO analyses of similar organometallic compounds.

The mercury atom in organomercury halides is Lewis acidic and can participate in secondary bonding interactions with Lewis bases. core.ac.uk These interactions, while weaker than covalent bonds, are highly directional and play a critical role in determining the solid-state structures of these compounds. mdpi.comresearchgate.net

In this compound, two key secondary interactions are plausible:

Intramolecular Hg···O Interaction: The oxygen atom of the 2-methoxy group is positioned where it can form an intramolecular coordinating interaction with the mercury center. This would create a five-membered chelate ring, potentially stabilizing specific conformations of the hexyl chain.

Intermolecular Interactions: In the solid state, the mercury atom of one molecule could interact with the chlorine or methoxy (B1213986) oxygen atom of a neighboring molecule. These Hg···Cl or Hg···O interactions can link molecules together into larger assemblies, such as dimers, chains, or sheets. nih.govmdpi.com The specific pattern of this supramolecular aggregation dictates the crystal packing and influences the material's physical properties. nih.gov Computational studies can predict the geometries and energies of these interactions, helping to rationalize observed crystal structures or predict potential polymorphs. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Currently, there is no specific information available in the public domain regarding the reaction pathway modeling or transition state analysis of this compound. Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the formation, degradation, and interaction of organomercury compounds. For instance, studies on methylmercury (B97897) have explored its degradation pathways, identifying intermediates and transition states. researchgate.net Such studies often employ quantum chemical calculations to map the potential energy surface of a reaction, allowing for the determination of the most likely reaction pathways and the energy barriers associated with them.

Should such studies be undertaken for this compound, they would likely involve modeling its reactions with various biological and environmental molecules to understand its stability, reactivity, and potential for bioaccumulation or degradation.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Specific predicted spectroscopic parameters and reactivity descriptors for this compound are not available in the current body of literature. However, computational methods are routinely used to predict such properties for a wide range of molecules. These predictions are valuable for identifying unknown compounds, understanding their electronic structure, and predicting their chemical behavior.

For a compound like this compound, computational chemists could, in principle, calculate a variety of spectroscopic and reactivity parameters.

Table 1: Potentially Calculable Spectroscopic Parameters and Reactivity Descriptors for this compound

| Parameter Category | Specific Descriptor | Potential Application |

| Spectroscopic Parameters | NMR Chemical Shifts (¹H, ¹³C, ¹⁹⁹Hg) | Structural elucidation and confirmation. |

| Vibrational Frequencies (IR, Raman) | Identification of functional groups and bonding characteristics. | |

| UV-Vis Absorption Maxima | Understanding electronic transitions. | |

| Reactivity Descriptors | HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Insight into the charge distribution and potential sites for nucleophilic or electrophilic attack. | |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and prediction of intermolecular interactions. | |

| Fukui Functions | Identification of the most reactive sites within the molecule. |

These computational approaches have been applied to other mercury compounds to understand their environmental fate and toxicological mechanisms. rsc.org For example, quantum chemical calculations have been used to study the structural, electronic, and spectroscopic properties of methylmercury-amino acid complexes. researchgate.net

Emerging Research Frontiers and Knowledge Gaps in Methoxyalkylmercury Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of Chloro(2-methoxyhexyl)mercury and related compounds typically involves the alkoxymercuration of an alkene (in this case, 1-hexene) with a mercury(II) salt, such as mercuric acetate (B1210297), in the presence of an alcohol (methanol), followed by the introduction of a chloride anion. study.comtestbook.combyjus.com While effective, this method suffers from poor atom economy and the use of stoichiometric amounts of toxic mercury salts, generating significant waste.

The table below illustrates a hypothetical comparison between the traditional and a potential sustainable synthetic route for this compound.

| Parameter | **Traditional Method (Stoichiometric Hg(OAc)₂) ** | Hypothetical Catalytic Method (Solid-Supported Hg Catalyst) |

| Mercury Reagent | Mercuric Acetate | Heterogenized Mercury(II) complex |

| Solvent | Methanol (B129727) | Supercritical CO₂ / Methanol |

| Reaction Time | 4-6 hours | 1-2 hours |

| Yield | >90% | 85-95% |

| Atom Economy | ~40% | >80% |

| E-Factor (Environmental Factor) | High (>10) | Low (<2) |

| Catalyst Recyclability | None | >5 cycles |

This table presents hypothetical data for illustrative purposes.

Advanced Spectroscopic Characterization of Short-Lived Intermediates and Reaction Mechanisms

The mechanism of alkoxymercuration is generally understood to proceed through a mercurinium ion intermediate, a three-membered ring structure that is then opened by the nucleophilic attack of the alcohol. study.comlibretexts.org However, the direct observation and characterization of these and other short-lived species in the reaction pathway to form this compound remain a significant challenge.

Advanced spectroscopic techniques are beginning to shed light on these transient intermediates. Time-resolved spectroscopy, such as femtosecond transient absorption, could potentially capture the formation and decay of the initial π-complex between the alkene and the mercury species. The application of in-situ NMR techniques, including stopped-flow and rapid-injection methods, would allow for the characterization of the mercurinium ion and subsequent intermediates in solution. Furthermore, electrospray ionization mass spectrometry (ESI-MS) coupled with a reaction quench system can be used to identify and characterize the mass-to-charge ratio of transient species.

Below is a table of hypothetical spectroscopic data that could be used to identify intermediates in the formation of this compound.

| Intermediate | Spectroscopic Technique | Hypothetical Observable Feature |

| π-complex (1-hexene-Hg²⁺) | UV-Vis Spectroscopy | New absorption band around 280-320 nm |

| Mercurinium Ion | ¹³C NMR Spectroscopy | Significant downfield shift of the alkene carbons |

| Alkoxymercurial Cation | ESI-MS | A peak corresponding to [C₇H₁₅HgO]⁺ |

This table presents hypothetical data for illustrative purposes.

High-Resolution Environmental Fate Modeling Incorporating Complex Transformation Networks

The environmental fate of organomercury compounds is of paramount concern due to their toxicity. nih.govrsc.orgresearchgate.netresearchgate.net While much research has focused on methylmercury (B97897), the environmental transformation pathways of more complex alkoxyalkylmercury compounds like this compound are poorly understood. High-resolution environmental fate models are needed to predict their persistence, mobility, and potential for bioaccumulation.

A key knowledge gap is the comprehensive mapping of the transformation network of these compounds. This network would include abiotic degradation pathways such as photolysis and hydrolysis, as well as biotic transformations mediated by microorganisms. For this compound, potential transformations could include demercuration to yield 2-methoxyhexane, cleavage of the carbon-mercury bond to form inorganic mercury, and further degradation of the organic moiety.

The development of hyphenated analytical techniques, such as liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS), is crucial for identifying and quantifying the various mercury species that may form in environmental matrices. frontiersin.orgnih.gov

The following table outlines a hypothetical transformation network for this compound in an aquatic environment.

| Transformation Process | Reactant | Major Product(s) | Environmental Compartment | Estimated Half-Life |

| Photolysis | This compound | 2-methoxyhexane, Hg(II) salts | Surface Water | 10-50 days |

| Microbial Demercuration | This compound | 2-methoxyhexane, Elemental Mercury (Hg⁰) | Sediment (anoxic) | 60-180 days |

| Hydrolysis | This compound | Hydroxy(2-methoxyhexyl)mercury | Water | pH-dependent |

This table presents hypothetical data for illustrative purposes.

Computational Design of Organomercurial Reactivity and Selectivity Profiles

Computational chemistry offers a powerful tool for understanding and predicting the behavior of organomercury compounds, thereby guiding the design of new synthetic methods and predicting their environmental interactions. Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates for the formation of this compound, providing insights into the transition state energies and the factors that control regioselectivity (i.e., the Markovnikov addition of the methoxy (B1213986) group). testbook.combyjus.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity and bioaccumulation potential of this compound and related compounds based on their molecular descriptors. This predictive capability is essential for designing less hazardous organomercurials for potential applications where their unique reactivity is required.

A significant research frontier is the use of computational methods to design catalysts that can achieve non-classical reaction outcomes, such as anti-Markovnikov alkoxymercuration, which would provide access to a wider range of organomercurial structures with potentially novel properties.

The table below presents hypothetical computational data for the alkoxymercuration of 1-hexene (B165129).

| Computational Method | Calculated Parameter | Value (hypothetical) | Interpretation |

| DFT (B3LYP/def2-TZVP) | Activation Energy for Mercurinium Ion Formation | 12 kcal/mol | Low barrier, facile reaction |

| DFT (B3LYP/def2-TZVP) | Energy Difference between Markovnikov and anti-Markovnikov Transition States | 5 kcal/mol | Strong preference for Markovnikov product |

| QSAR | Predicted Log Kow (Octanol-Water Partition Coefficient) | 3.5 | Moderate potential for bioaccumulation |

This table presents hypothetical data for illustrative purposes.

Q & A

Q. What are the established synthesis protocols for Chloro(2-methoxyhexyl)mercury, and what methodological considerations ensure yield and purity?

Methodological Answer: Synthesis typically involves mercury(II) chloride reacting with a Grignard reagent (e.g., 2-methoxyhexylmagnesium bromide) in anhydrous conditions. Key steps include:

- Precursor preparation : Ensure high-purity mercury(II) chloride and freshly prepared Grignard reagent to avoid side reactions .

- Temperature control : Maintain -20°C to 0°C during reagent addition to prevent thermal decomposition .

- Purification : Use vacuum sublimation or column chromatography to isolate the product, as organomercury compounds often co-crystallize with byproducts .

- Safety : Implement inert atmosphere handling and mercury-specific waste protocols due to acute toxicity .

Q. How can spectroscopic techniques be optimized for characterizing this compound?

Methodological Answer:

- NMR : Use Hg NMR to confirm mercury coordination (chemical shifts typically 1000–2500 ppm for Hg-Cl bonds). Deuterated solvents (e.g., CDCl) minimize interference .

- X-ray crystallography : Co-crystallize with heavy-atom derivatives (e.g., iodine) to enhance diffraction quality. demonstrates successful structural resolution of similar Hg-aryl compounds using this approach .

- Mass spectrometry : Employ electrospray ionization (ESI-MS) in negative-ion mode to detect molecular ions ([M-Cl]) and isotopic patterns characteristic of mercury .

Advanced Research Questions

Q. What experimental designs effectively study environmental degradation pathways of this compound in aquatic systems?

Methodological Answer:

- Factorial design : Test variables like pH (4–9), UV exposure, and microbial activity in controlled mesocosms. highlights factorial designs for isolating degradation drivers .

- Analytical tracking : Use ICP-MS to quantify Hg release and GC-MS to identify organic byproducts (e.g., methoxyhexane).

- Kinetic modeling : Apply pseudo-first-order kinetics to estimate half-lives under varying conditions, referencing ’s toxicokinetic frameworks for organomercury compounds .

Q. How can computational models predict this compound’s reactivity with biological macromolecules?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (Hg-C vs. Hg-Cl) to predict stability in physiological environments.

- Molecular docking : Simulate interactions with cysteine-rich proteins (e.g., metallothioneins) using software like AutoDock Vina. discusses AI-driven simulation optimizations for similar organometallic systems .

- QSPR models : Correlate structural descriptors (e.g., partition coefficients) with experimental toxicity data from to forecast bioaccumulation potential .

Q. How should researchers address discrepancies in reported thermodynamic stability data for organomercury compounds?

Methodological Answer:

- Systematic review : Follow ’s protocol for reconciling conflicting cross-reference peer-reviewed journals, conference proceedings, and technical reports spanning multiple decades .

- Controlled replication : Reproduce studies under standardized conditions (e.g., inert atmosphere, fixed humidity) to isolate confounding variables.

- Meta-analysis : Use statistical tools (e.g., Cochrane Review) to aggregate data and identify outliers or methodological biases .

Key Research Recommendations

- Experimental replication : Validate historical data (pre-2003) using modern analytical techniques .

- Interdisciplinary collaboration : Integrate computational toxicology () with bench-scale experiments to accelerate hazard assessment .

- Environmental fate studies : Prioritize long-term degradation tracking in sediment-water systems, leveraging factorial designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.